(1R,2R,4R)-4-Amino-2-methylcyclohexanol
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Overview
Description
(1R,2R,4R)-4-Amino-2-methylcyclohexanol is a chiral cyclohexanol derivative with an amino group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-4-Amino-2-methylcyclohexanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using chiral catalysts to ensure the desired stereochemistry. For example, asymmetric hydrogenation or reduction using chiral boron or aluminum hydrides can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-4-Amino-2-methylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
(1R,2R,4R)-4-Amino-2-methylcyclohexanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1R,2R,4R)-4-Amino-2-methylcyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4R)-Limonene-1,2-diol: Another chiral cyclohexanol derivative with similar stereochemistry but different functional groups.
(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium chloride: A compound with a similar chiral center but different substituents.
Uniqueness
(1R,2R,4R)-4-Amino-2-methylcyclohexanol is unique due to its specific stereochemistry and the presence of both amino and methyl groups on the cyclohexanol ring. This combination of features makes it a valuable compound for various applications, particularly in asymmetric synthesis and drug development .
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-5-4-6(8)2-3-7(5)9/h5-7,9H,2-4,8H2,1H3/t5-,6-,7-/m1/s1 |
InChI Key |
GEVHPGXCGOVPDK-FSDSQADBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC[C@H]1O)N |
Canonical SMILES |
CC1CC(CCC1O)N |
Origin of Product |
United States |
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